Cas no 332018-29-8 (2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile)

2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile
- 332018-29-8
- CHEMBL570855
- 2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile
- AKOS000286734
-
- MDL: MFCD01171107
- インチ: InChI=1S/C19H14BrN3O/c1-24-18-5-3-2-4-14(18)15-10-17(23-19(22)16(15)11-21)12-6-8-13(20)9-7-12/h2-10H,1H3,(H2,22,23)
- InChIKey: UUEBSYLPTHXYIP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1C2=C(C#N)C(=N)NC(=C2)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 379.03202Da
- どういたいしつりょう: 379.03202Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 71.9Ų
2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517371-1g |
2-Amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile |
332018-29-8 | 97% | 1g |
$291 | 2022-06-11 |
2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrileに関する追加情報
Introduction to 2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile (CAS No. 332018-29-8)
2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 332018-29-8, represents a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this compound incorporates multiple functional groups, including amino, bromo-substituted phenyl, methoxy-substituted phenyl, and a nitrile group, which collectively contribute to its unique chemical properties and potential therapeutic applications.
The bromo-substituted phenyl moiety at the 6-position and the methoxy-substituted phenyl group at the 4-position are particularly noteworthy, as they introduce electronic and steric effects that can modulate the compound's interactions with biological targets. The presence of a nitrile group at the 3-position further enhances its reactivity and potential for further derivatization, making it a valuable scaffold for drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile may interact with enzymes and receptors involved in critical biological pathways, such as those related to inflammation, neurodegeneration, and cancer. The amino group at the 2-position provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In the realm of medicinal chemistry, the development of novel heterocyclic compounds like 2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile is driven by the need for more effective and selective therapeutic agents. The combination of structural features from different pharmacophores often leads to compounds with enhanced pharmacological profiles. For instance, the bromo-substituted phenyl group can improve binding affinity by introducing hydrophobic interactions, while the methoxy-substituted phenyl group may enhance metabolic stability.
The nicotinonitrile core of this compound is particularly interesting due to its resemblance to nicotinic acid derivatives, which are known for their cholesterol-lowering and anti-inflammatory properties. However, modifications such as the introduction of bromine and methoxy groups can significantly alter its biological activity. Researchers are exploring how these structural changes affect the compound's interaction with target proteins, aiming to identify new therapeutic opportunities.
One of the most exciting aspects of working with compounds like 2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile is the potential for structure-activity relationship (SAR) studies. By systematically varying substituents on different parts of the molecule, scientists can gain insights into which structural features are most important for biological activity. This approach has been instrumental in optimizing drug candidates for clinical development.
The synthesis of 332018-29-8 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have made it possible to construct complex molecular architectures efficiently. These methods allow chemists to introduce specific functional groups in a controlled manner, enabling the creation of novel derivatives with tailored properties.
From a computational perspective, virtual screening methods have been increasingly used to identify promising candidates like 2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile based on their predicted binding affinity to biological targets. Machine learning algorithms can analyze large datasets to identify patterns that correlate with biological activity, guiding experimental efforts toward more effective drug candidates.
The pharmaceutical industry has shown great interest in developing small molecule inhibitors targeting enzymes involved in disease pathways. Compounds like 332018-29-8 represent potential leads for such efforts due to their unique structural features and predicted biological activities. Preclinical studies are often conducted to evaluate their efficacy and safety profiles before moving into human trials.
In conclusion,2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile (CAS No. 332018-29-8) is a structurally complex and biologically relevant compound that holds significant promise in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery programs aimed at addressing various diseases. As research continues to uncover new therapeutic applications for such compounds,332018-29-8 is likely to play an important role in future medical advancements.
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